

A Spectroscopic Comparison of Methyl and Ethyl Cyclohexanecarboxylate

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Compound of Interest

Compound Name: Methyl cyclohexanecarboxylate

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of **methyl cyclohexanecarboxylate** and ethyl cyclohexanecarboxylate, two closely related aliphatic esters. The information presented is intended to aid in the structural elucidation, identification, and differentiation of these compounds using common spectroscopic techniques. This document summarizes key quantitative data, outlines experimental protocols, and provides a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for **methyl cyclohexanecarboxylate** and ethyl cyclohexanecarboxylate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Reference: Tetramethylsilane (TMS) at 0.00 ppm

Methyl Cyclohexanecarboxylate	Ethyl Cyclohexanecarboxylate
Chemical Shift (ppm)	Assignment
3.66	-OCH ₃ (s, 3H)
2.30	-CH-C=O (tt, 1H)
1.18 - 1.95	Cyclohexyl -CH ₂ - (m, 10H)

s = singlet, t = triplet, q = quartet, tt = triplet of triplets, m = multiplet

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Methyl Cyclohexanecarboxylate	Ethyl Cyclohexanecarboxylate
Chemical Shift (ppm)	Assignment
176.6	C=O
51.4	-OCH ₃
43.3	-CH-C=O
29.2	Cyclohexyl C2/C6
25.8	Cyclohexyl C4
25.5	Cyclohexyl C3/C5

IR (Infrared) Spectroscopy Data

Methyl Cyclohexanecarboxylate	Ethyl Cyclohexanecarboxylate
Wavenumber (cm ⁻¹)	Assignment
2930, 2856	C-H (sp ³) stretch
1736	C=O (ester) stretch
1170	C-O stretch

Mass Spectrometry (Electron Ionization) Data

Methyl Cyclohexanecarboxylate	Ethyl Cyclohexanecarboxylate
m/z	Proposed Fragment
142	$[M]^+$
111	$[M - OCH_3]^+$
87	$[C_4H_7O_2]^+$
83	$[C_6H_{11}]^+$
59	$[COOCH_3]^+$
55	$[C_4H_7]^+$

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis and comparison of methyl and ethyl cyclohexanecarboxylate.



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Caption: General workflow for the spectroscopic analysis of esters.

Experimental Protocols

The following are generalized experimental methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** A sample of the ester (typically 5-20 mg for ^1H NMR and 20-50 mg for ^{13}C NMR) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).
- **Instrumentation:** A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300 MHz or higher for protons is used.
- **^1H NMR Data Acquisition:**
 - **Pulse Program:** A standard single-pulse experiment is used.
 - **Number of Scans:** 16 to 64 scans are typically acquired to achieve an adequate signal-to-noise ratio.
 - **Relaxation Delay:** A relaxation delay of 1-2 seconds is used between pulses.
- **^{13}C NMR Data Acquisition:**
 - **Pulse Program:** A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to singlets for each unique carbon.
 - **Number of Scans:** Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
 - **Relaxation Delay:** A relaxation delay of 2-5 seconds is employed.
- **Data Processing:** The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR software (e.g., MestReNova, TopSpin). Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation:** For liquid samples such as methyl and ethyl cyclohexanecarboxylate, the IR spectrum is most conveniently obtained using an Attenuated Total Reflectance (ATR)

accessory. A single drop of the neat liquid is placed directly onto the ATR crystal (e.g., diamond or ZnSe).

- **Instrumentation:** A Fourier Transform Infrared (FTIR) spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific) equipped with an ATR accessory is used.^[1]
- **Data Acquisition:** A background spectrum of the clean, empty ATR crystal is recorded first. The sample is then applied to the crystal, and the sample spectrum is recorded over a typical range of 4000-650 cm^{-1} .
- **Data Processing:** The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- **Sample Introduction and Separation:** The samples are introduced into the mass spectrometer via a Gas Chromatograph (GC) to ensure separation from any impurities. A small volume of a dilute solution of the ester in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into the GC.
 - **GC Column:** A nonpolar capillary column (e.g., DB-5ms, HP-5ms) is commonly used.
 - **Temperature Program:** A temperature gradient is employed, for example, starting at 50°C and ramping up to 250°C at a rate of 10°C/min.
- **Instrumentation:** A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is used.^[1]
- **Ionization and Mass Analysis:**
 - **Ionization Mode:** Electron Ionization (EI) at a standard energy of 70 eV is used to generate fragment ions.^[1]
 - **Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- **Data Acquisition and Processing:** The mass spectrum is recorded, showing the relative abundance of different fragment ions. The resulting data is analyzed to identify the molecular

ion and characteristic fragmentation patterns.

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References

- 1. Methyl cyclohexanecarboxylate | C₈H₁₄O₂ | CID 20748 - PubChem [pubchem.ncbi.nlm.nih.gov]
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